

Spectroscopic Profile of 4-Methyl-4-nonanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-4-nonanol

Cat. No.: B1265793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, **4-Methyl-4-nonanol** (CAS No. 23418-38-4). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **4-Methyl-4-nonanol**, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ^1H and ^{13}C NMR spectral data for **4-Methyl-4-nonanol**.

Table 1: ^1H NMR Spectroscopic Data for **4-Methyl-4-nonanol**

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|--|
| ~1.4 - 1.2 | m | -CH ₂ - groups of propyl and pentyl chains |
| ~1.1 | s | -OH |
| ~1.05 | s | -CH ₃ (at C4) |
| ~0.9 | t | terminal -CH ₃ groups of propyl and pentyl chains |

Note: Predicted data based on typical chemical shifts for similar aliphatic alcohols. The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and solvent.

Table 2: ^{13}C NMR Spectroscopic Data for **4-Methyl-4-nonanol**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---|
| ~72 | C4 (quaternary carbon) |
| ~45 | -CH ₂ - adjacent to C4 (propyl) |
| ~43 | -CH ₂ - adjacent to C4 (pentyl) |
| ~32 | -CH ₂ - (pentyl) |
| ~26 | -CH ₂ - (pentyl) |
| ~23 | -CH ₃ (at C4) |
| ~17 | -CH ₂ - (propyl) |
| ~14 | terminal -CH ₃ (propyl and pentyl) |

Note: Predicted data based on typical chemical shifts for similar aliphatic alcohols.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-Methyl-4-nonanol** was obtained for a neat sample using a capillary cell.[1]

Table 3: Key IR Absorption Bands for **4-Methyl-4-nonanol**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--------------------------------|
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| 2959 | Strong | C-H stretch (aliphatic) |
| 2932 | Strong | C-H stretch (aliphatic) |
| 2873 | Strong | C-H stretch (aliphatic) |
| 1466 | Medium | C-H bend (methylene) |
| 1378 | Medium | C-H bend (methyl) |
| 1153 | Medium | C-O stretch (tertiary alcohol) |
| 904 | Medium | O-H bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 4: Major Mass Spectral Fragments for **4-Methyl-4-nonanol**

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment Assignment |
|----------------------------|------------------------|--|
| 115 | 100 | $[M - C_3H_7]^+$ (Loss of propyl group) |
| 73 | 95 | $[C_4H_9O]^+$ |
| 55 | 80 | $[C_4H_7]^+$ |
| 43 | 75 | $[C_3H_7]^+$ |
| 101 | 60 | $[M - C_4H_9]^+$ (Loss of butyl from pentyl) |
| 87 | 50 | $[M - C_5H_{11}]^+$ (Loss of pentyl group) |

Experimental Protocols

The following are generalized experimental protocols representative of the techniques used to acquire the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation:

- Approximately 5-25 mg of liquid **4-Methyl-4-nonanol** is accurately weighed and transferred into a clean, dry NMR tube.
- Approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, $CDCl_3$) is added to the NMR tube to dissolve the sample.
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
- The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

- The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
- For ^1H NMR, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- For ^{13}C NMR, a higher sample concentration or a greater number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Standard acquisition parameters for a 300-500 MHz spectrometer are utilized, including appropriate pulse sequences and relaxation delays.

FT-IR Spectroscopy Protocol

Sample Preparation:

- For a neat liquid sample, a single drop of **4-Methyl-4-nonanol** is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top of the first, creating a thin liquid film of the sample between the two plates.
- Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the neat liquid is placed directly onto the ATR crystal.

Data Acquisition:

- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
- The prepared sample is placed in the spectrometer's sample compartment.
- The infrared spectrum is recorded, typically over the range of 4000 to 400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

- A dilute solution of **4-Methyl-4-nonanol** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

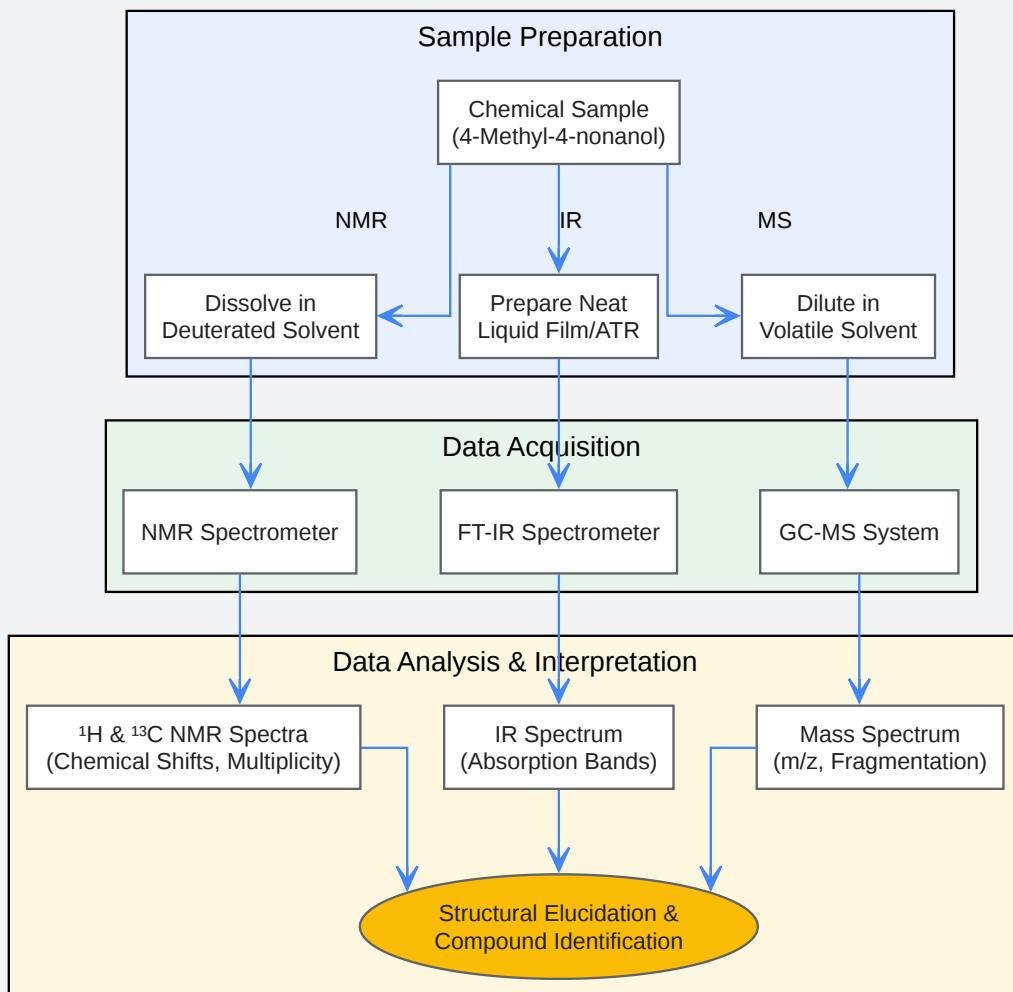
Instrumentation and Data Acquisition:

- A small volume (typically 1 μ L) of the prepared sample solution is injected into the gas chromatograph.
- The GC is equipped with a capillary column suitable for the separation of volatile organic compounds.
- The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of components.
- The eluent from the GC column is introduced directly into the ion source of the mass spectrometer.
- The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a mass range of, for example, 40-400 amu.
- The resulting data is processed to identify the compound based on its retention time and mass spectrum, which is compared to a spectral library (e.g., NIST).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-MethylNonan-4-ol | C10H22O | CID 90924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-4-nonal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265793#spectroscopic-data-for-4-methyl-4-nonal-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com